4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE
Overview
Description
4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE is a complex organic compound that features a unique structure combining a triazinoindole core with a morpholine moiety. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to exhibit a wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties . The incorporation of a butyl group into the triazinoindole system enhances its biological activity and lipophilicity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE involves several steps. The first step is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide to form the triazinoindole core The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, under reflux . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazinoindole core can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and biological activity. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an antimalarial, antidepressant, and antileishmanial agent . Additionally, its ability to intercalate with DNA makes it a candidate for antiviral and cytotoxic studies . In industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE involves its interaction with various molecular targets and pathways. The triazinoindole core is known to intercalate with DNA, disrupting its function and leading to cytotoxic effects . Additionally, the compound’s ability to chelate iron ions can inhibit the proliferation of cancer cells by depriving them of essential nutrients . The morpholine moiety may also contribute to its biological activity by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE include other triazinoindole derivatives and indoloquinoxalines . These compounds share a similar core structure but differ in their substituents and functional groups. For example, 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline are structurally related but have different biological activities .
Properties
IUPAC Name |
4-[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-2-3-8-24-16-7-5-4-6-15(16)17-18(24)20-19(22-21-17)26-14-11-23-9-12-25-13-10-23/h4-7H,2-3,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUNCMGIHZTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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